Cas no 2138146-40-2 (2-[(1-Phenylpropyl)carbamoyl]butanoic acid)
![2-[(1-Phenylpropyl)carbamoyl]butanoic acid structure](https://ja.kuujia.com/scimg/cas/2138146-40-2x500.png)
2-[(1-Phenylpropyl)carbamoyl]butanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-718651
- 2-[(1-phenylpropyl)carbamoyl]butanoic acid
- 2138146-40-2
- 2-[(1-Phenylpropyl)carbamoyl]butanoic acid
-
- インチ: 1S/C14H19NO3/c1-3-11(14(17)18)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3,(H,15,16)(H,17,18)
- InChIKey: VGUPSFNXFJSIPX-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C(=O)O)CC)NC(C1C=CC=CC=1)CC
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.4Ų
2-[(1-Phenylpropyl)carbamoyl]butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718651-1.0g |
2-[(1-phenylpropyl)carbamoyl]butanoic acid |
2138146-40-2 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-718651-5.0g |
2-[(1-phenylpropyl)carbamoyl]butanoic acid |
2138146-40-2 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-718651-2.5g |
2-[(1-phenylpropyl)carbamoyl]butanoic acid |
2138146-40-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-718651-0.1g |
2-[(1-phenylpropyl)carbamoyl]butanoic acid |
2138146-40-2 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-718651-0.05g |
2-[(1-phenylpropyl)carbamoyl]butanoic acid |
2138146-40-2 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
Enamine | EN300-718651-0.5g |
2-[(1-phenylpropyl)carbamoyl]butanoic acid |
2138146-40-2 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-718651-10.0g |
2-[(1-phenylpropyl)carbamoyl]butanoic acid |
2138146-40-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-718651-0.25g |
2-[(1-phenylpropyl)carbamoyl]butanoic acid |
2138146-40-2 | 95.0% | 0.25g |
$708.0 | 2025-03-12 |
2-[(1-Phenylpropyl)carbamoyl]butanoic acid 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
5. Back matter
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
9. Book reviews
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
2-[(1-Phenylpropyl)carbamoyl]butanoic acidに関する追加情報
Recent Advances in the Study of 2-[(1-Phenylpropyl)carbamoyl]butanoic acid (CAS: 2138146-40-2)
The compound 2-[(1-Phenylpropyl)carbamoyl]butanoic acid (CAS: 2138146-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific endeavors.
One of the key areas of investigation has been the synthesis and structural modification of 2-[(1-Phenylpropyl)carbamoyl]butanoic acid. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug development. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have facilitated a deeper understanding of its chemical properties and reactivity.
In addition to its synthetic optimization, the pharmacological potential of 2-[(1-Phenylpropyl)carbamoyl]butanoic acid has been a focal point of recent studies. Preliminary in vitro and in vivo experiments have demonstrated its efficacy in modulating specific biological pathways, particularly those involved in inflammation and metabolic disorders. For instance, the compound has shown inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. Furthermore, its interaction with cellular receptors has been investigated, revealing its ability to influence signal transduction pathways.
The therapeutic applications of 2-[(1-Phenylpropyl)carbamoyl]butanoic acid extend beyond inflammation. Recent research has explored its role in neurodegenerative diseases, where it has exhibited neuroprotective properties in preclinical models. These findings are particularly significant given the limited treatment options currently available for conditions such as Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier further enhances its potential as a candidate for central nervous system (CNS) therapies.
Despite these promising developments, challenges remain in the clinical translation of 2-[(1-Phenylpropyl)carbamoyl]butanoic acid. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through rigorous preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward therapeutic use.
In conclusion, 2-[(1-Phenylpropyl)carbamoyl]butanoic acid (CAS: 2138146-40-2) represents a compelling area of research in chemical biology and drug discovery. Its unique structural and pharmacological properties offer a foundation for developing novel therapeutics across a range of diseases. Continued investigation into its mechanisms, optimization of its synthetic pathways, and evaluation of its safety and efficacy will be crucial in realizing its full potential. This research brief underscores the importance of ongoing studies and the need for interdisciplinary collaboration to bring this promising compound from the bench to the bedside.
2138146-40-2 (2-[(1-Phenylpropyl)carbamoyl]butanoic acid) 関連製品
- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)
- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)
- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)
- 1291852-07-7(N-[(3,4-diethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)
- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)
- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)